molecular formula C21H28ClN3O3 B2959632 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-04-5

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2959632
M. Wt: 405.92
InChI Key: MUIQKSIKZJBNJX-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s functional groups and structural features.



Synthesis Analysis

This would involve outlining possible synthetic routes to the compound, considering factors such as the availability of starting materials, the number of steps, and the overall yield.



Molecular Structure Analysis

This would involve analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" have been widely explored. For instance, the study on the synthesis of novel heterocyclic compounds derived from certain acetohydrazides showcases the creation of compounds with potential inhibitory activity against enzymes like lipase and α-glucosidase, indicating a methodological approach to discovering new therapeutic agents (Bekircan et al., 2015).

Metabolic Studies

Metabolic studies have been conducted to understand the biotransformation of related compounds in biological systems. For example, research on the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile provides insight into the extensive metabolic pathways of these compounds, highlighting their potential pharmacokinetic behaviors (Jiang et al., 2007).

Structural Analysis

Crystallographic studies offer detailed insights into the molecular structure of related compounds. The crystal structure analysis of certain adducts reveals the dihedral angles between component rings, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Revathi et al., 2015).

Pharmacological Applications

Investigations into the pharmacological applications of these compounds have shown promising results. For instance, derivatives have been synthesized and tested for their anticonvulsant properties, with some showing potent activity in relevant models, which could lead to the development of new treatments for neurological disorders (Obniska & Zagórska, 2003).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve proposing further studies to better understand the compound’s properties and potential applications.


Please consult with a chemist or a relevant expert for a detailed analysis of this specific compound. They would have access to specialized databases and tools that can provide more specific and detailed information.


properties

IUPAC Name

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQKSIKZJBNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

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